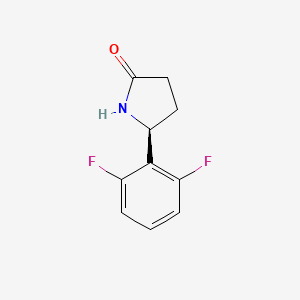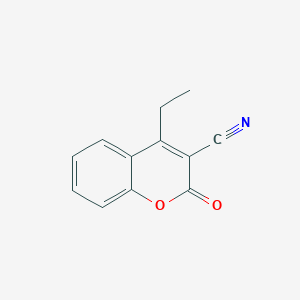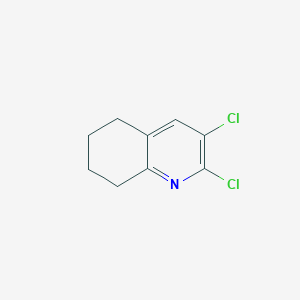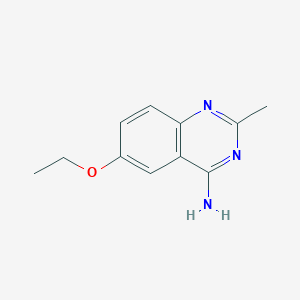
(S)-5-(2,6-Difluorophenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one: is a chemical compound characterized by the presence of a pyrrolidinone ring substituted with a 2,6-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde and (S)-proline.
Condensation Reaction: The 2,6-difluorobenzaldehyde undergoes a condensation reaction with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the desired (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one.
Industrial Production Methods: Industrial production of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Medicine:
Drug Development: It is explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and analgesic properties.
Industry:
Materials Science: The compound is investigated for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
- (5S)-5-(2,6-dichlorophenyl)pyrrolidin-2-one
- (5S)-5-(2,6-dibromophenyl)pyrrolidin-2-one
- (5S)-5-(2,6-dimethylphenyl)pyrrolidin-2-one
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring (fluorine, chlorine, bromine, or methyl groups).
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of the compounds. For example, fluorine atoms increase the compound’s electronegativity, influencing its interactions with other molecules.
- Applications: While all these compounds may have similar applications, the specific substituents can enhance or diminish their effectiveness in particular contexts, such as enzyme inhibition or material synthesis.
特性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC名 |
(5S)-5-(2,6-difluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H9F2NO/c11-6-2-1-3-7(12)10(6)8-4-5-9(14)13-8/h1-3,8H,4-5H2,(H,13,14)/t8-/m0/s1 |
InChIキー |
UKASGFAXZYEVLR-QMMMGPOBSA-N |
異性体SMILES |
C1CC(=O)N[C@@H]1C2=C(C=CC=C2F)F |
正規SMILES |
C1CC(=O)NC1C2=C(C=CC=C2F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)


![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)

![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)




